Protodeboronation Stability: A Class-Level Concern with Quantified Rate Differences
The target compound contains an ortho-fluorine substituent, a structural motif known to significantly increase the rate of protodeboronation (PDB) under basic Suzuki-Miyaura conditions compared to non-fluorinated analogs [1]. A systematic study by Lloyd-Jones established that the rates of fluoroarylboronic acid PDB can vary by nine orders of magnitude depending on the substitution pattern [2]. While direct PDB rate data for the target compound is not publicly available, its ortho-fluorine substitution places it within this class of sensitive compounds. Its PDB rate is predicted to be faster than that of 3-propoxyphenylboronic acid (which lacks fluorine), but likely slower than a 2,6-difluorophenylboronic acid derivative due to the presence of the bulky bromine atom ortho to the boronic acid, which provides steric shielding.
| Evidence Dimension | Protodeboronation (PDB) Rate |
|---|---|
| Target Compound Data | Not directly measured; predicted to be intermediate between non-fluorinated and polyfluorinated analogs due to ortho-F and ortho-Br substitution pattern. |
| Comparator Or Baseline | 3-Propoxyphenylboronic acid: PDB rate low (no F). 2,6-Difluorophenylboronic acid: PDB rate among the highest measured. |
| Quantified Difference | Rate constant (k_PDB) varies by up to 9 orders of magnitude across the fluoroarylboronic acid class [2]. |
| Conditions | Aqueous base (typical Suzuki-Miyaura conditions). |
Why This Matters
This class-level inference alerts users to a known stability challenge requiring careful optimization of reaction conditions (e.g., using milder bases, lower temperatures, or specialized precatalysts) for successful coupling, distinguishing it from more stable, non-fluorinated boronic acids.
- [1] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki-Miyaura coupling. Chem. Soc. Rev. 2014, 43, 412-443. View Source
- [2] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Alkynyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. J. Am. Chem. Soc. 2016, 138, 9145-9157. View Source
